N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-12(19)5-4-6-13(10)20-16(23)14-9-11-17(25-14)21-15-7-2-3-8-22(15)18(11)24/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGQPGHBDAMSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and energy metabolism.
Mode of Action
The compound interacts with its target by binding to the acetyl-CoA carboxylase enzyme. This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of fatty acids.
Biological Activity
N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C17H14ClN3O3
- Molecular Weight : 343.8 g/mol
- CAS Number : 1105213-83-9
The compound features a thienopyrimidine structure, which has been reported to exhibit significant antimicrobial and anticancer properties. The biological activity is primarily attributed to the presence of the thieno[2,3-d]pyrimidine moiety, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives, including this compound, demonstrate potent antimicrobial effects. A study evaluated a series of thienopyrimidinone derivatives for their antibacterial activity against various strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4c | 16 | Escherichia coli |
| 4e | 32 | Staphylococcus aureus |
| 4g | 64 | Mycobacterium tuberculosis |
The results showed that compounds with a substituted amido group at position 3 exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A recent study synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxic effects on cancer cell lines. The findings indicated:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| VII | 27.6 | MDA-MB-231 (Breast Cancer) |
| VIII | 29.3 | A549 (Lung Cancer) |
The presence of electron-withdrawing groups was found to enhance cytotoxicity, suggesting a structure-activity relationship that can guide further development .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of multiple bacterial strains with MIC values comparable to established antibiotics. This positions it as a potential candidate for developing new antimicrobial agents.
- Cytotoxicity Assessment : The compound was tested against several cancer cell lines, revealing selective cytotoxicity. The preliminary results indicate that modifications to the thienopyrimidine structure may lead to compounds with improved efficacy against specific cancer types.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex chemical compound with a unique structure, featuring a pyrimidine ring fused with thieno and pyrido moieties. The presence of chloro and methyl groups on the phenyl ring enhances its pharmacological properties, making it of interest in drug discovery and development.
While there is a lack of published research specifically focused on this compound, its structural similarity to known kinase inhibitors suggests potential applications in this area.
Potential Applications
- Scientific Research this compound is used in scientific research.
- Kinase Inhibition Kinases are enzymes that regulate various cellular processes, and the development of specific kinase inhibitors is a cornerstone of targeted cancer therapy. The pyrido[1,2-a]thieno[2,3-d]pyrimidine core structure is present in several known kinase inhibitors, such as some targeting the Epidermal Growth Factor Receptor (EGFR). Further research is needed to determine if this compound exhibits inhibitory activity against specific kinases.
- Medicinal Chemistry The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound can be explored through various synthetic pathways. The synthesis of this compound typically involves multi-step synthetic routes.
Biological Activities
This compound has demonstrated notable biological activities.
Interaction Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
Key Observations:
Substituent Effects :
- The 3-chloro-2-methylphenyl group in the target compound increases lipophilicity (ClogP ~3.5 estimated) compared to the 3-pyridinyl analog (ClogP ~1.8), which may influence membrane permeability and target engagement .
- The 2-(methylthio)phenyl analog () balances lipophilicity and metabolic stability, as methylthio groups are less prone to oxidation than thioether derivatives .
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight likely exceeds 350 Da (based on analogs), approaching the upper limit of Lipinski’s Rule of Five, which may impact oral bioavailability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A typical approach involves reacting substituted pyrimidine precursors with thieno[2,3-d]pyrimidine intermediates under acidic catalysis (e.g., HCl in ethanol). For example, describes a similar synthesis route for pyrimidine derivatives using HCl as a catalyst and reflux conditions (24–25 hours), followed by crystallization from methanol . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks based on chemical shifts of aromatic protons (δ 7.0–8.5 ppm for pyridine/thiophene moieties) and carboxamide protons (δ ~10–12 ppm) .
- X-ray crystallography : Resolve the crystal structure to confirm the fused pyrido-thieno-pyrimidine scaffold. highlights the use of single-crystal X-ray diffraction (110 K, R factor = 0.035) to validate bond lengths and angles in analogous heterocycles .
Q. What are the solubility profiles of this compound, and how can they inform formulation for in vitro assays?
- Methodological Answer : Solubility testing in polar (DMSO, ethanol) and non-polar solvents (DCM) is critical. and suggest that carboxamide derivatives often show limited aqueous solubility but dissolve in DMSO (>10 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffered media (e.g., PBS) while keeping final DMSO concentrations <1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters (temperature, catalyst concentration, reaction time). reports yields of ~40% for similar pyrimidines; increasing purity may require column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from mixed solvents (e.g., methanol/water) . Monitor intermediates via HPLC-MS to detect side reactions early.
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition studies?
- Methodological Answer :
- Computational docking : Model interactions with kinase ATP-binding pockets using software like AutoDock Vina. Focus on the carboxamide group’s hydrogen-bonding potential and the chloro-methylphenyl moiety’s hydrophobic interactions .
- Analog synthesis : Modify substituents (e.g., replace 3-chloro-2-methylphenyl with other aryl groups) and compare IC50 values in enzymatic assays. demonstrates this approach for related pyrimidines targeting kinases .
Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
- Methodological Answer :
- Assay validation : Confirm target engagement using biophysical methods (SPR, ITC) to rule out false positives.
- Membrane permeability : Measure logP values (e.g., via shake-flask method) to assess cellular uptake limitations. notes that carboxamide derivatives with logP >3 often exhibit better membrane penetration .
- Metabolic stability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .
Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. highlights instability in acidic conditions (pH <3) for similar thieno-pyrimidines due to hydrolysis of the carboxamide bond .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products using LC-MS .
Q. How can crystallographic data resolve discrepancies in NMR-based structural assignments?
- Methodological Answer : When NMR signals overlap (e.g., aromatic protons in fused rings), single-crystal X-ray diffraction provides unambiguous confirmation. and emphasize using high-resolution crystallography (R factor <0.05) to validate proton environments and dihedral angles, resolving ambiguities in NOESY or COSY spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
